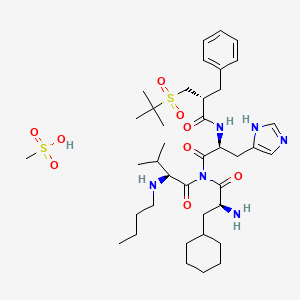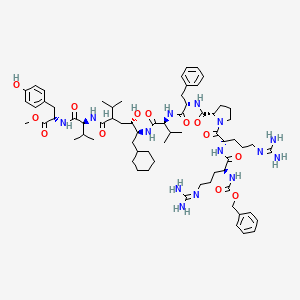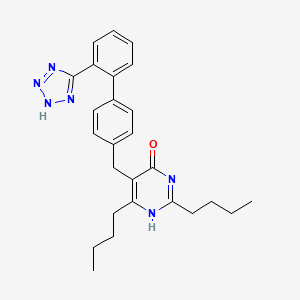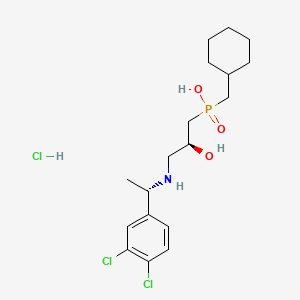
Carprofen
Übersicht
Beschreibung
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class that includes ibuprofen, naproxen, and ketoprofen . It is primarily used as a veterinary analgesic and anti-inflammatory for arthritis and pain . It is no longer used in the clinical setting, but is approved for use in dogs .
Synthesis Analysis
The synthesis of this compound was first reported in the 1970s by a group of scientists at Hoffmann-La Roche Inc. in U.S. Patent No 4,158,007 . A continuous flow UV light reactor has been constructed using commercially available equipment, and its efficiency was demonstrated by performing a photocyclodehydrogenation reaction to prepare carbazole derivatives of the drug this compound .
Molecular Structure Analysis
This compound is a white, crystalline compound. It is freely soluble in ethanol, but practically insoluble in water at 25°C . The empirical formula is C15H12ClNO2 and the molecular weight is 273.72 . The chemical structure of this compound was analyzed in a theoretical mechanistic study .
Chemical Reactions Analysis
This compound exhibits analgesic, antipyretic, and anti-inflammatory activity by the inhibition of cyclooxygenase-1 (COX-1) and COX-2 . The specificity for COX-2 varies from species to species .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H12ClNO2 and an average mass of 273.714 Da . It is a white, crystalline compound . It is freely soluble in ethanol, but practically insoluble in water at 25°C .
Wissenschaftliche Forschungsanwendungen
Anwendungsgebiete zur Entzündungshemmung bei Milchkühen
Carprofen (CA) ist ein nichtsteroidales Antirheumatikum (NSAR), das in der Milchviehhaltung weit verbreitet ist, um Entzündungen zu lindern und Schmerzen zu reduzieren . Sein therapeutisches Ergebnis beruht in erster Linie auf seiner Fähigkeit, die enzymatische Aktivität der Cyclooxygenase (COX)-2 zu hemmen, wodurch die Synthese von entzündungsfördernden Mediatoren wie Prostaglandinen reduziert wird .
2. Regulation der Bildung von neutrophilen extrazellulären Fallen In einer Studie wurden weiße Blutkörperchen (Neutrophile) aus dem Blut von Milchkühen im Wochenbett isoliert und in vitro Bedingungen ausgesetzt, die eine Entzündungsreaktion simulieren sollten, die durch das bakterielle Toxin Lipopolysaccharid (LPS) induziert wird . Die Anwesenheit von this compound führte zu einer Abnahme der Bildung von neutrophilen extrazellulären Fallen (NETs), einer Herunterregulierung der Genexpression verwandter Proteine sowie von proinflammatorischen Genen . Dies deutet darauf hin, dass this compound das Potenzial hat, als Therapeutikum zur Linderung einer übermäßigen Entzündungsreaktion zu dienen, die durch eine Überfülle von NETs gekennzeichnet ist .
3. Potenzielle Vorteile bei der Behandlung von Entzündungszuständen Die Studie beleuchtet auch das Potenzial von this compound bei der Regulierung der Immunantwort und seine potenziellen Vorteile bei der Behandlung von Entzündungszuständen bei (Übergangs-)Milchkühen .
Antikbakterielle Anwendungen
this compound und seine Derivate wurden in vitro auf ihre antibakterielle Aktivität gegen planktonische Zellen und auch auf ihre Anti-Biofilm-Wirkung hin untersucht, wobei grampositive Bakterien (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) und gramnegative Bakterien (Escherichia coli ATCC 25922 und Pseudomonas aeruginosa ATCC 27853) verwendet wurden .
5. Potenzial, antimikrobielle Resistenzen umzukehren this compound und ein chemisches Analogon haben das Potenzial, die antimikrobielle Resistenz bei Tuberkulose durch ihre pleiotropen Wirkmechanismen umzukehren, was einen schnellen Weg zu klinischen Studien neuer Medikamentenkombinationen eröffnet .
Pharmakokinetische und pharmakodynamische Profile
Die pharmakokinetischen und pharmakodynamischen Profile von this compound-Derivaten sowie ihre Toxizität wurden durch In-silico-Analysen ermittelt .
Wirkmechanismus
Target of Action
Carprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound’s mode of action is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . It’s important to note that the specificity of this compound for COX-2 varies from species to species .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. Prostaglandins are synthesized by the cyclooxygenase enzymes, COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
This compound exhibits high protein binding and has an elimination half-life of approximately 8 hours in dogs . After a single subcutaneous injection of 20 mg/kg this compound, maximum plasma concentrations of 133.4 ± 11.3 µg/ml were observed after 1 hour . Oral self-administration of this compound (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .
Result of Action
This compound’s action results in the reduction of inflammation and pain, making it an effective treatment for conditions such as osteoarthritis . In addition, this compound has been found to inhibit mycobacterial drug efflux mechanisms, restrict mycobacterial biofilm growth, and disrupt membrane potential in Mycobacterium tuberculosis .
Action Environment
Increased activity in warmer months may lead to more pronounced symptoms of wear and tear in arthritic joints, necessitating a reevaluation of pain management strategies .
Zukünftige Richtungen
Carprofen is one of eleven nonsteroidal anti-inflammatory drugs approved for use in dogs. It aids in the relief of inflammation, pain, and fever . This compound can be administered in pill, chewable tablet, or injection form . It is used as a treatment for inflammation and pain, including joint pain and postoperative pain .
Eigenschaften
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045871 | |
| Record name | Carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L | |
| Record name | SID50085988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Carprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of carprofen, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. In an in vitro study using canine cell cultures, carprofen demonstrated selective inhibition of COX-2 versus COX-1. | |
| Record name | Carprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
53716-49-7 | |
| Record name | Carprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carprofen [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFL0D546HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-199, 197.5 °C | |
| Record name | Carprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)


![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)



![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)
